(4-(4-Fluorophenyl)piperazin-1-yl)(6-(3-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone
Description
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O2S/c1-30-19-4-2-3-16(13-19)20-14-28-21(15-31-23(28)25-20)22(29)27-11-9-26(10-12-27)18-7-5-17(24)6-8-18/h2-8,13-15H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXGUMKPDZWLNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN3C(=CSC3=N2)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound (4-(4-Fluorophenyl)piperazin-1-yl)(6-(3-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone is the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy.
Mode of Action
The compound this compound interacts with its targets, the ENTs, by inhibiting their function. This inhibition is more selective to ENT2 than to ENT1.
Biochemical Pathways
The inhibition of ENTs by this compound affects the nucleotide synthesis pathway. This can lead to downstream effects such as the disruption of adenosine function and potential impacts on chemotherapy.
Biological Activity
(4-(4-Fluorophenyl)piperazin-1-yl)(6-(3-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine moiety, which is known for its diverse pharmacological properties, and an imidazo-thiazole structure that may enhance its therapeutic efficacy.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This indicates the presence of fluorine, nitrogen, and oxygen atoms, which contribute to its biological activity. The molecular framework allows for interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in cellular pathways. The piperazine ring enhances binding affinity to target sites, while the imidazo-thiazole component may modulate enzyme activity or receptor signaling.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives of imidazo-thiazole can inhibit the growth of various cancer cell lines, including breast and lung cancer cells.
These findings suggest that the compound may exert cytotoxic effects on cancer cells while maintaining low toxicity towards normal cells.
Antimycobacterial Activity
The compound has also been evaluated for its activity against Mycobacterium tuberculosis (Mtb). Recent studies have reported promising results for derivatives containing similar structural motifs, with IC50 values indicating effective inhibition of Mtb growth without significant toxicity to mammalian cells.
Case Studies
In a recent study focused on the antitubercular activity of imidazo-thiazole derivatives, compounds were synthesized and tested for their ability to inhibit Mtb. The most active derivatives showed selective inhibition without affecting non-tuberculous mycobacteria (NTM), highlighting their potential as targeted therapies against tuberculosis.
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between the compound and its biological targets. These studies reveal favorable interactions with key enzymes involved in metabolic pathways relevant to cancer and bacterial growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structural relatives can be categorized based on variations in the piperazine, heterocyclic core, or aryl substituents. Key examples include:
- The 4-phenylpiperazine in lacks fluorine, which may diminish selectivity for fluorophenyl-associated targets.
- Heterocyclic Core : Substituting imidazo[2,1-b]thiazole with thiophene () or pyrazole () alters electronic properties and steric bulk, shifting activity from cytotoxicity (imidazo-thiazole) to kinase modulation (thiophene/pyrazole hybrids).
- Aryl Substituents : The 3-methoxyphenyl group in the target compound offers moderate electron-donating effects compared to 4-chlorophenyl in , which may reduce cytotoxicity but improve solubility.
Pharmacological Activity Trends
- Anticancer Potential: Imidazo[2,1-b]thiazoles with 4-chlorophenyl substituents () exhibit nanomolar cytotoxicity, while methoxy groups (as in the target compound) may prioritize metabolic stability over potency.
- Kinase Inhibition : Fluorophenylpiperazine derivatives () are frequently linked to tyrosine kinase inhibition, suggesting the target compound could share this mechanism. However, the imidazo-thiazole core might redirect activity toward tubulin or DNA targets.
- Antimycobacterial Activity : Benzo-imidazo-thiazole-triazole hybrids () show antimycobacterial effects, but the target compound’s lack of triazole moieties likely limits this activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
